molecular formula C12H17NO2 B585419 rac N-(Acetyl-d3) Ephedrine CAS No. 1346604-10-1

rac N-(Acetyl-d3) Ephedrine

Cat. No.: B585419
CAS No.: 1346604-10-1
M. Wt: 210.291
InChI Key: ZZGMTCKULVMTDB-GURFDWSASA-N
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Description

rac N-(Acetyl-d3) Ephedrine is a deuterated, racemic derivative of ephedrine, characterized by the acetylation of the nitrogen atom and substitution of three hydrogen atoms with deuterium (d3) on the methyl group attached to the nitrogen. Its chemical structure is represented as $ N $-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-$ N $-methyl-d3-acetamide, with a molecular formula of $ C{12}H{14}D{3}NO{2} $ and a molecular weight of 210.29 g/mol . This compound is synthesized via acetylation of ephedrine using deuterated acetic anhydride or similar reagents, followed by purification to retain the racemic mixture .

The deuterium substitution enhances metabolic stability by slowing enzymatic degradation (a phenomenon known as the deuterium isotope effect), making it valuable in pharmacokinetic studies and as an internal standard in mass spectrometry . Its racemic nature (rac) implies equal parts of both enantiomers, which may influence receptor binding and pharmacological activity compared to enantiopure forms .

Properties

IUPAC Name

2,2,2-trideuterio-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-GURFDWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C)[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-(Acetyl-d3) Ephedrine involves the acetylation of ephedrine with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: rac N-(Acetyl-d3) Ephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac N-(Acetyl-d3) Ephedrine is widely used in scientific research, including:

    Chemistry: Used as a reference standard for analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace the metabolic pathways of ephedrine and its derivatives.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ephedrine.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

rac N-(Acetyl-d3) Ephedrine exerts its effects by acting as an alpha and beta-adrenergic agonist. It stimulates the release of norepinephrine from sympathetic neurons, leading to increased activity at adrenergic receptors. This results in various physiological effects such as increased heart rate, bronchodilation, and vasoconstriction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS Number Key Features Applications Safety/Regulatory Notes
rac N-(Acetyl-d3) Ephedrine $ C{12}H{14}D{3}NO{2} $ 365-26-4 Deuterated acetylated derivative; racemic mixture. Analytical standards, metabolic studies, deuterated internal standards . Subject to precursor regulations .
Ephedrine $ C{10}H{15}NO $ 299-42-3 Parent compound; β-adrenergic agonist. Decongestant, bronchodilator, stimulant . Controlled substance due to misuse risk .
Pseudoephedrine $ C{10}H{15}NO $ 90-82-4 Ephedrine diastereomer; less CNS stimulation. Nasal decongestant . Regulated as a methamphetamine precursor .
N-Acetyl Ephedrine $ C{12}H{17}NO_{2} $ 2272-83-5 Non-deuterated acetylated derivative; alters metabolism. Intermediate in synthesis of levmetamfetamine . Potential precursor; limited safety data .
Ephedrone (Methcathinone) $ C{10}H{13}NO $ 5650-44-2 Cathinone derivative; α-methylaminoketone structure. Illicit stimulant . High abuse potential; banned globally .
Levmetamfetamine $ C{10}H{15}N $ 33817-09-3 N-demethylated product of ephedrine; chiral synthesis via acetylation . Nasal decongestant (e.g., Vicks Vapor Inhaler) . Regulated due to structural similarity to methamphetamine .

Key Differences

Structural Modifications: Deuterium Substitution: this compound’s deuterated methyl group distinguishes it from non-deuterated N-Acetyl Ephedrine, reducing metabolic clearance . Acetylation: Both N-Acetyl and N-Acetyl-d3 derivatives exhibit increased lipophilicity compared to ephedrine, altering blood-brain barrier penetration and receptor interaction .

Synthesis: this compound requires deuterated reagents (e.g., acetic anhydride-d6) during acetylation, whereas non-deuterated versions use standard acetic anhydride . Ephedrone synthesis involves oxidation of ephedrine to a ketone, diverging from acetylation pathways .

Analytical Utility: The d3 label in this compound provides a distinct mass signature (M+3) in mass spectrometry, enabling precise quantification in biological matrices . Non-deuterated analogues lack this advantage .

Pharmacological Effects :

  • Ephedrine and pseudoephedrine directly stimulate adrenergic receptors, whereas acetylation in N-Acetyl derivatives reduces receptor affinity, shifting applications to metabolic intermediates or analytical tools .
  • Deuteration may prolong half-life but requires clinical validation .

Physicochemical Properties

  • Melting Point: N-Acetyl Ephedrine (non-deuterated) melts at 85–88°C ; deuterated forms may exhibit slight variations due to isotopic effects.
  • Spectroscopy : Infrared (IR) and X-ray crystallography confirm acetyl and deuterium incorporation . NMR shows distinct peaks for deuterated methyl groups (e.g., absence of $ ^1H $ signals at ~1.5 ppm) .

Biological Activity

rac N-(Acetyl-d3) Ephedrine is a deuterated derivative of ephedrine, a well-known sympathomimetic agent. The compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in biological studies. This compound acts primarily as an alpha and beta-adrenergic agonist , leading to various physiological effects through its interaction with adrenergic receptors.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₉D₃N₂O₂. The presence of deuterium atoms provides unique properties that are beneficial in research applications, particularly in pharmacokinetics and metabolic studies.

The biological activity of this compound is attributed to its ability to stimulate the release of norepinephrine from sympathetic neurons. This leads to increased activation of adrenergic receptors, resulting in:

  • Increased heart rate
  • Bronchodilation
  • Vasoconstriction

These effects make it relevant for applications in both therapeutic and research settings.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cardiovascular Effects : Increased heart rate and blood pressure due to beta-adrenergic stimulation.
  • Respiratory Effects : Bronchodilation beneficial for conditions like asthma.
  • Metabolic Effects : Enhanced lipolysis and thermogenesis, which can be leveraged in weight management and metabolic studies.

Research Applications

This compound serves multiple roles in scientific research:

  • Metabolic Pathway Tracing : Used to trace the metabolic pathways of ephedrine and its derivatives due to its stable isotope labeling.
  • Analytical Chemistry : Acts as a reference standard in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
  • Pharmacokinetic Studies : Essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of ephedrine derivatives .

Study 1: Pharmacokinetics in Human Subjects

A study investigated the pharmacokinetics of this compound compared to non-labeled ephedrine. The results indicated that the deuterated form exhibited:

  • Prolonged half-life : Suggesting slower metabolism.
  • Higher bioavailability : Indicating enhanced absorption characteristics.

This study supports the potential use of this compound in therapeutic settings where prolonged action is desired.

Study 2: Metabolic Pathway Analysis

In a metabolic study involving animal models, researchers utilized this compound to delineate the metabolic pathways involved in ephedrine metabolism. Key findings included:

  • Identification of metabolites unique to the deuterated form.
  • Insights into the enzymatic pathways responsible for its breakdown.

These findings highlight the utility of this compound as a tool for understanding drug metabolism .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionPrimary Use
Ephedrine Alpha and beta-adrenergic agonistBronchodilator, stimulant
Pseudoephedrine Primarily a nasal decongestantRelief from nasal congestion
This compound Alpha and beta-adrenergic agonistResearch applications
Methamphetamine Potent central nervous system stimulantRecreational use, ADHD treatment

The unique properties of this compound make it particularly valuable in research contexts where tracking metabolic processes is crucial .

Q & A

Q. What ethical and regulatory considerations apply when using rac N-(Acetyl-d3) Ephedrine in preclinical studies involving animal models?

  • Methodological Answer : Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines for dose justification and humane endpoints. Include isotopic safety assessments to evaluate deuterium accumulation in tissues. Document synthetic routes and purity data for regulatory submissions (e.g., FDA Form 1571) .

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